tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: is a chemical compound that belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl ester group at the 3rd position of the chromene ring. Chromenes are widely studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method includes the bromination of 2-oxo-2H-chromene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Hydrolysis: Acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed:
- Substituted chromenes
- Reduced chromenes (hydroxyl derivatives)
- Chromene carboxylic acids
Scientific Research Applications
Chemistry: tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to bioactive chromenes. It is investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its chemical stability and reactivity make it suitable for various drug formulation processes .
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
- tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- tert-Butyl bromoacetate
Comparison: While these compounds share structural similarities, such as the presence of a bromine atom and a tert-butyl ester group, tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to its chromene core. This core structure imparts distinct biological activities and reactivity patterns, making it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H13BrO4 |
---|---|
Molecular Weight |
325.15 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H13BrO4/c1-14(2,3)19-13(17)10-7-8-6-9(15)4-5-11(8)18-12(10)16/h4-7H,1-3H3 |
InChI Key |
WDRRIIQKQNBJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Origin of Product |
United States |
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